molecular formula C8H9F2NO B13022817 2-(Difluoromethyl)-4-ethoxypyridine

2-(Difluoromethyl)-4-ethoxypyridine

Cat. No.: B13022817
M. Wt: 173.16 g/mol
InChI Key: KNSMFIYVRJVDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4-ethoxypyridine is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and an ethoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical and biological properties, making such compounds valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-ethoxypyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents under radical conditions. This process can be facilitated by metal catalysts or photocatalysts, which help in the activation of the difluoromethyl group and its subsequent attachment to the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-ethoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-ethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-ethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-4-ethoxypyridine
  • 2-(Difluoromethyl)-4-methoxypyridine
  • 2-(Difluoromethyl)-4-ethoxybenzene

Comparison: 2-(Difluoromethyl)-4-ethoxypyridine is unique due to the presence of both difluoromethyl and ethoxy groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the difluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy group can influence the compound’s solubility and reactivity .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(difluoromethyl)-4-ethoxypyridine

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-3-4-11-7(5-6)8(9)10/h3-5,8H,2H2,1H3

InChI Key

KNSMFIYVRJVDMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1)C(F)F

Origin of Product

United States

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